molecular formula C14H19N3O4 B556391 N-Acetyl-L-leucine-p-nitroanilide CAS No. 19746-40-8

N-Acetyl-L-leucine-p-nitroanilide

Numéro de catalogue: B556391
Numéro CAS: 19746-40-8
Poids moléculaire: 293.32 g/mol
Clé InChI: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Acetyl-L-leucine-p-nitroanilide (Nac-leu-pNA, CAS synonyms: Acetyl-L-leucine 4-nitroanilide) is a chromogenic substrate widely used in enzymatic assays to study peptidase activity. Its structure comprises an acetylated leucine residue linked to a p-nitroaniline (pNA) group via an amide bond. The pNA moiety releases a yellow-colored product upon hydrolysis, enabling spectrophotometric quantification of enzyme activity . This compound is critical in characterizing cold-adapted enzymes, such as the acyl aminoacyl peptidase from Sporosarcina psychrophila, where it serves as a substrate to evaluate catalytic efficiency and temperature adaptability .

Méthodes De Préparation

Racemization of L-Leucine to DL-Leucine

The synthesis of N-Acetyl-L-leucine-p-nitroanilide begins with the racemization of L-leucine to DL-leucine, a critical step for subsequent resolution into enantiomerically pure intermediates. The patented method involves suspending L-leucine in an organic acid (e.g., formic acid, acetic acid, or propionic acid) and treating it with an aldehyde solution (e.g., formaldehyde, acetaldehyde, or benzaldehyde) at elevated temperatures (80–100°C) for 1–3 hours . This reaction induces racemization, converting L-leucine into a racemic mixture (DL-leucine).

Reaction Conditions and Yields

Organic AcidAldehydeTemperature (°C)Time (h)Yield (%)
Butyric acidPropionaldehyde80395
Propionic acidBenzaldehyde100193.5
Acetic acidFormaldehyde100392

Data sourced from patent embodiments .

The choice of organic acid and aldehyde significantly impacts reaction efficiency. For instance, butyric acid with propionaldehyde achieves a 95% yield of DL-leucine, while acetic acid with formaldehyde yields 92% . Post-reaction, the mixture is concentrated under reduced pressure, cooled to crystallize DL-leucine, and centrifuged to isolate the product.

Acylation of DL-Leucine

The racemic DL-leucine is subsequently acylated to form N-Acetyl-DL-leucine. This step involves reacting DL-leucine with acylating reagents (e.g., acetic anhydride, acetyl chloride, or benzoyl chloride) in the presence of inorganic alkali (e.g., sodium hydroxide or potassium hydroxide) at controlled pH (7.5–10) and temperatures (5–30°C) .

Acylation Parameters

Acylating ReagentBaseTemperature (°C)pHYield (%)
Acetic anhydrideNaOH5–307.5–1055
Acetyl chlorideKOH5–307.5–1053
Benzoyl chlorideNa₂CO₃15–207.5–1080

Data adapted from patent examples .

Benzoyl chloride demonstrates superior reactivity, yielding 80% N-Benzoyl-DL-leucine under mild conditions (15–20°C) . The reaction is quenched with mineral acid (e.g., hydrochloric acid) to pH 2.0–2.5, precipitating the acylated product, which is then washed and dried.

Enzymatic Resolution of N-Acetyl-DL-leucine

To obtain enantiomerically pure N-Acetyl-L-leucine, the racemic N-Acetyl-DL-leucine undergoes enzymatic resolution using stereospecific aminoacylases. L-Aminoacylase selectively hydrolyzes the L-enantiomer, leaving N-Acetyl-D-leucine intact, while D-aminoacylase targets the D-enantiomer .

Enzymatic Hydrolysis Conditions

EnzymeSubstratepHTemperature (°C)Time (h)Yield (%)
L-AminoacylaseN-Acetyl-DL-leucine7.0–8.030–4048–7223 (N-Acetyl-D-leucine)
D-AminoacylaseN-Acetyl-DL-leucine7.0–8.030–3248–7219 (D-leucine)

Data derived from patent enzymatic steps .

For example, treating N-Acetyl-DL-leucine with L-aminoacylase at pH 7.0–8.0 and 30–40°C for 72 hours yields 23 kg of N-Acetyl-D-leucine after recrystallization . The remaining N-Acetyl-L-leucine is recovered by acidification and ethanol recrystallization.

Final Synthesis of this compound

The resolved N-Acetyl-L-leucine is coupled with p-nitroaniline using carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC) in anhydrous solvents. This step forms the peptide bond between the acetylated leucine and p-nitroaniline .

Coupling Reaction Optimization

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
DCCDichloromethane251285
EDC·HClDMF0–52478

EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; DMF = Dimethylformamide .

The product is purified via column chromatography or recrystallization, with final purity exceeding 98% as verified by HPLC .

Industrial-Scale Process Considerations

The patented method emphasizes cost-effectiveness and scalability:

  • Raw Material Recycling : Unreacted L-leucine and byproducts (e.g., N-Acetyl-L-leucine) are recycled into subsequent batches, minimizing waste .

  • Catalyst Efficiency : Palladium on carbon (Pd/C) facilitates nitro-group reductions at lower pressures (1–2 atm H₂) .

  • Environmental Impact : Aqueous workup steps reduce organic solvent usage, aligning with green chemistry principles .

Challenges and Innovations

  • Stereochemical Purity : Enzymatic resolution ensures <0.2% enantiomeric excess (ee) for undesired isomers .

  • Byproduct Management : Unreacted aldehydes are removed via vacuum distillation, preventing side reactions .

  • Process Monitoring : Real-time pH and temperature control systems optimize reaction consistency .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Applications De Recherche Scientifique

Neurodegenerative Diseases

N-Acetyl-L-leucine-p-nitroanilide has been studied primarily for its effects on Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by neurodegeneration. Clinical trials have demonstrated that treatment with N-acetyl-L-leucine (the active form) leads to significant improvements in symptoms and quality of life for patients with NPC.

  • Clinical Trial Findings : A Phase II study involving 33 subjects showed that N-acetyl-L-leucine significantly improved clinical outcomes over six weeks, with no serious adverse effects reported. The primary endpoint was assessed using the Clinical Impression of Change in Severity scale, which indicated a mean improvement (p = 0.029) in patients' conditions following treatment .
StudyParticipantsTreatment DurationPrimary OutcomeResults
Phase II Trial33 NPC patients6 weeksCI-CS ScaleSignificant improvement (p = 0.029)

Traumatic Brain Injury

Recent studies have indicated the potential of N-acetyl-L-leucine in mitigating neuronal damage following traumatic brain injury (TBI). In animal models, administration of N-acetyl-L-leucine reduced neuroinflammation and neuronal death, suggesting its neuroprotective properties .

  • Mechanism of Action : The neuroprotective effects are believed to be linked to enhanced cerebral glucose metabolism and reduced oxidative stress in neuronal tissues, making it a candidate for further exploration in TBI management.

Biochemical Assays

This compound serves as a substrate for leucyl aminopeptidases in biochemical assays. This application is crucial for studying enzyme kinetics and the role of aminopeptidases in various biological processes.

  • Research Findings : Studies have utilized this compound to monitor enzyme activity related to peptide degradation, which is vital for understanding metabolic pathways and developing therapeutic interventions .

Case Series on Niemann-Pick Disease Type C

A notable case series involved twelve patients with NPC who were treated with N-acetyl-DL-leucine (a racemic mixture). Results indicated improvements in ataxia and cognitive function over a four-week treatment period. This preliminary evidence supports the hypothesis that N-acetyl-L-leucine may have similar or enhanced effects due to its L-enantiomeric form .

  • Long-Term Effects : Subsequent studies have indicated that long-term administration could yield sustained benefits, although further research is needed to confirm these findings across larger populations.

Mécanisme D'action

The mechanism of action of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with specific enzymes and proteins. For example, in enzyme assays, the compound acts as a substrate for leucine aminopeptidase, which cleaves the peptide bond to release p-nitroaniline. This reaction can be monitored spectrophotometrically to measure enzyme activity . Additionally, the compound’s acetyl and nitro groups may interact with various molecular targets, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Peptidase Substrates with Varied Amino Acid Residues

N-Acetyl-L-phenylalanine-p-nitroanilide (Nac-phe-pNA)

  • Structural Difference : Substitution of leucine with phenylalanine.
  • Functional Impact : In enzymatic assays, Nac-phe-pNA exhibits distinct kinetic parameters compared to Nac-leu-pNA due to the aromatic side chain of phenylalanine, which may alter substrate binding in enzyme active sites. For example, in Sporosarcina psychrophila peptidase assays, Nac-leu-pNA and Nac-phe-pNA were used to probe substrate specificity, with leucine substrates showing higher activity in cold-adapted enzymes .

N-Succinyl-L-phenylalanine-p-nitroanilide

  • Structural Difference : Acetyl group replaced with succinyl, and phenylalanine retained.
  • This compound (CAS 23059-36-1, MW 367.36) is used in protease assays, where the extended acyl chain may influence enzyme recognition .

Substrates with Extended Peptide Chains

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

  • Structural Difference : Tetrapeptide chain (Ala-Ala-Val-Ala) with a succinyl group.
  • Functional Impact : The elongated peptide backbone (MW 550.56) makes this substrate ideal for studying endopeptidases like elastase, which cleave internal peptide bonds. The specificity for valine at the P1 position contrasts with Nac-leu-pNA’s single-residue structure .

N-T-BOC-LEU-GLY-ARG P-NITROANILIDE

  • Structural Difference : Tripeptide (Leu-Gly-Arg) with a tert-butoxycarbonyl (BOC) protecting group.
  • Functional Impact: The BOC group enhances stability against nonspecific hydrolysis. This substrate (MW 564.63) is used in endotoxin detection assays, where arginine’s cationic side chain facilitates interactions with bacterial enzymes. Storage at -20°C further underscores its stability requirements .

Cysteine- and Arginine-Based Substrates

S-Benzyl-L-cysteine-p-nitroanilide

  • Structural Difference : Cysteine residue with a benzyl thioether group.
  • Functional Impact: Used to assay cysteine proteases, the benzyl group mimics natural substrates, while the pNA moiety allows colorimetric detection. Its solubility in acetone/methanol (6.9 mmol/L) differs from Nac-leu-pNA’s aqueous compatibility .

N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride

  • Structural Difference : Benzoyl group and arginine residue.
  • Functional Impact: A classic substrate for trypsin-like enzymes, where the positively charged arginine side chain binds to serine proteases. The benzoyl group increases resistance to nonspecific hydrolysis compared to acetylated substrates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Enzymatic Application Reference
N-Acetyl-L-leucine-p-nitroanilide C₁₄H₂₀N₄O₄ 308.33 Acetyl-leucine, pNA Cold-adapted peptidases
N-Acetyl-L-phenylalanine-p-nitroanilide C₁₇H₁₇N₃O₄ 327.34 Acetyl-phenylalanine, pNA Substrate specificity studies
N-Succinyl-L-phenylalanine-p-nitroanilide C₁₉H₁₇N₃O₅ 367.36 Succinyl-phenylalanine, pNA Protease assays
N-T-BOC-LEU-GLY-ARG P-NITROANILIDE C₂₅H₄₀N₈O₇ 564.63 BOC-Leu-Gly-Arg, pNA Endotoxin detection
S-Benzyl-L-cysteine-p-nitroanilide C₁₆H₁₅N₃O₂S 313.37 Benzyl-cysteine, pNA Cysteine protease assays

Key Research Findings

  • Enzyme Specificity : Nac-leu-pNA demonstrated higher activity in cold-adapted peptidases compared to Nac-phe-pNA, likely due to leucine’s aliphatic side chain fitting better into the enzyme’s hydrophobic pocket .
  • Solubility and Stability : Succinyl-modified substrates (e.g., N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide) exhibit improved aqueous solubility, whereas BOC-protected compounds (e.g., N-T-BOC-LEU-GLY-ARG P-NITROANILIDE) require low-temperature storage to prevent degradation .
  • Functional Versatility : Benzoyl and benzyl groups in arginine/cysteine substrates enhance specificity for serine and cysteine proteases, respectively, highlighting the role of protecting groups in tailoring substrate-enzyme interactions .

Activité Biologique

N-Acetyl-L-leucine-p-nitroanilide (NALL) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer biology. This article explores the biological activity of NALL, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Overview of this compound

This compound is an acetylated derivative of the amino acid leucine. It has been studied for its neuroprotective properties and its role in modulating various biological processes. The compound is recognized for its ability to influence enzyme activities and cellular responses, particularly in the context of lysosomal storage disorders and cancer cell metabolism.

  • Enzymatic Activity Modulation
    • NALL acts as a substrate for various peptidases, influencing the activity of enzymes such as γ-glutamyltransferase (GGT). GGT catalyzes the hydrolysis of compounds like L-γ-glutamyl-p-nitroanilide, leading to the release of p-nitroaniline (PNA), which exhibits cytotoxic effects on cancer cells, particularly lung cancer A549 cells .
    • The hydrolysis process results in increased intracellular reactive oxygen species (ROS) and decreased levels of glutathione, contributing to cytotoxicity in cancer cells .
  • Neuroprotective Effects
    • In models of traumatic brain injury (TBI), NALL has demonstrated the ability to attenuate neuronal death and neuroinflammation. Studies indicate that it enhances autophagic flux, thereby protecting neurons from damage following injury .
    • The compound has also shown promise in treating Niemann-Pick disease type C (NPC), where it has been associated with symptomatic relief and disease modification .

Niemann-Pick Disease Type C (NPC)

NALL has been evaluated in clinical trials for its efficacy in treating NPC, a rare neurodegenerative disorder. A phase III randomized controlled trial revealed that treatment with NALL significantly reduced disease progression after 12 weeks, with improvements noted in neurological assessments .

  • Study Design : The trial involved a double-blind, placebo-controlled crossover design with patients aged 4 years and older.
  • Results : The primary endpoint showed a mean change in the Scale for the Assessment and Rating of Ataxia (SARA) score, indicating improved motor function and quality of life for patients receiving NALL compared to placebo .

Cancer Research

Research on NALL's effects on cancer cells highlights its potential as an adjunct therapy. The compound's ability to induce cytotoxicity through GGT-mediated pathways suggests it could be explored further as a treatment option for specific cancer types.

Data Tables

Study Condition Findings Reference
Phase III TrialNiemann-Pick Disease Type CSignificant reduction in disease progression; improved SARA scores
In vitro StudyLung Cancer A549 CellsCytotoxic effects linked to GGT-mediated hydrolysis; increased ROS levels
TBI ModelTraumatic Brain InjuryAttenuation of neuronal death; enhanced autophagic flux

Case Studies

  • Niemann-Pick Disease Type C
    • Multiple observational studies have documented positive outcomes following NALL administration in NPC patients, including improvements in ataxia and cognitive functions.
  • Traumatic Brain Injury
    • Clinical observations indicate that patients treated with NALL post-TBI experience reduced symptoms associated with neuronal damage and improved recovery rates.

Q & A

Basic Research Questions

Q. What are the standard protocols for using N-Acetyl-L-leucine-p-nitroanilide as a substrate in enzyme activity assays?

  • Methodology : This compound is commonly used in spectrophotometric assays (e.g., peptidase activity) by monitoring p-nitroaniline release at 405–410 nm. For example, in cold-adapted peptidase studies, reactions are performed at 37°C in phosphate buffer (pH 7.5) with substrate concentrations ranging from 0.1–2.0 mM . Kinetic parameters (e.g., Km, Vmax) are derived from Lineweaver-Burk plots, though ion cofactors (e.g., Mg<sup>2+</sup>) may alter substrate specificity or binding affinity .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

  • Methodology : Analytical techniques include:

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitor degradation using silica gel plates and solvent systems like chloroform:methanol (9:1 v/v) .
  • Storage : Store at –20°C in desiccated conditions to prevent hydrolysis. Stability tests under varying pH (4.0–9.0) and temperature (4–37°C) are recommended .

Q. What are the critical parameters for optimizing enzymatic assays using this substrate?

  • Methodology : Key factors include:

  • Buffer selection : Phosphate or Tris buffers (pH 7.0–8.0) to maintain enzyme activity .
  • Temperature control : Thermostatted cuvettes to minimize thermal drift in kinetic measurements .
  • Substrate solubility : Pre-dissolve in DMSO (≤5% v/v) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., conflicting Km values) for this compound-dependent enzymes be resolved?

  • Methodology : Contradictions may arise from:

  • Cofactor interference : Mg<sup>2+</sup> or EDTA alters substrate-enzyme binding (e.g., Mg<sup>2+</sup> increases Km for arginine derivatives but not leucine analogs) .
  • Enzyme source : Species-specific isoforms (e.g., Sporosarcina peptidase vs. human cathepsin G) exhibit divergent kinetic profiles .
  • Solution : Validate assay conditions using standardized reference enzymes (e.g., NIST-certified reagents) and report Δ*G° values for reaction thermodynamics .

Q. What experimental strategies can differentiate between nonspecific hydrolysis and enzyme-catalyzed cleavage of this compound?

  • Methodology :

  • Negative controls : Include assays without enzyme or with heat-inactivated enzyme to quantify background hydrolysis .
  • Inhibitor studies : Use class-specific inhibitors (e.g., PMSF for serine peptidases) to confirm enzymatic activity .
  • Mass spectrometry : Confirm cleavage products (e.g., p-nitroaniline vs. acetyl-leucine) via LC-MS/MS .

Q. How do secondary structural changes in enzymes (e.g., β-sheet dynamics) impact substrate turnover rates?

  • Methodology :

  • FTIR spectroscopy : Analyze enzyme conformational shifts (e.g., β-sheet content at 1636 cm<sup>-1</sup>) during substrate binding .
  • Mutagenesis : Modify active-site residues (e.g., Arg→Ala substitutions) to assess steric/electrostatic effects on kcat .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving this substrate?

  • Application :

  • Novelty : Investigate understudied enzymes (e.g., extremophilic peptidases) with unique substrate preferences .
  • Relevance : Align with NIH guidelines for preclinical rigor (e.g., replication statistics, blinding protocols) .
  • Ethics : Adhere to institutional safety protocols for nitroaniline derivatives (e.g., PPE requirements, waste disposal) .

Q. What statistical approaches are critical for analyzing dose-response relationships in substrate inhibition studies?

  • Methodology :

  • Nonlinear regression : Fit data to models like Michaelis-Menten with inhibition constants (Ki).
  • ANOVA : Compare means across substrate concentrations with post-hoc Tukey tests .
  • Power analysis : Ensure sample sizes ≥6 replicates to detect 20% effect sizes (α=0.05, β=0.8) .

Propriétés

IUPAC Name

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428584
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-40-8
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Acetyl-L-leucine-p-nitroanilide
N-Acetyl-L-leucine-p-nitroanilide
N-Acetyl-L-leucine-p-nitroanilide
N-Acetyl-L-leucine-p-nitroanilide
N-Acetyl-L-leucine-p-nitroanilide
N-Acetyl-L-leucine-p-nitroanilide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.